

Synthesis of Methyl 5-Ethynyl-2-Methoxybenzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>methyl 5-ethynyl-2-methoxybenzoate</i>
CAS No.:	1202818-90-3
Cat. No.:	B6192827

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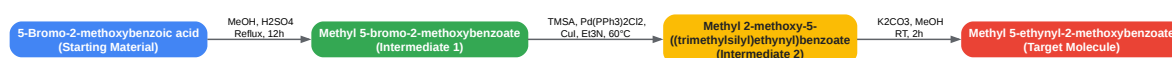
Executive Summary

Methyl 5-ethynyl-2-methoxybenzoate (CAS 1202818-90-3)[1] is a highly versatile, bifunctional building block widely utilized in drug discovery, materials science, and bioconjugation. Featuring an electron-rich anisole core, a derivatizable methyl ester, and a terminal alkyne primed for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), its synthesis demands precise control over cross-coupling conditions. This whitepaper details a robust, self-validating three-step synthetic pipeline starting from commercially available 5-bromo-2-methoxybenzoic acid, emphasizing mechanistic causality, catalytic optimization, and strict anaerobic protocols.

Retrosynthetic Analysis & Pathway Design

The strategic construction of **methyl 5-ethynyl-2-methoxybenzoate** relies on the palladium-catalyzed Sonogashira cross-coupling reaction[2]. Direct coupling of acetylene gas is hazardous and often yields symmetrical diarylalkynes. To enforce strict mono-alkynylation,

trimethylsilylacetylene (TMSA) is employed as a masked terminal alkyne. Furthermore, the free carboxylic acid of the starting material must be masked as a methyl ester to prevent acid-base quenching of the triethylamine (Et_3N) required in the coupling step.



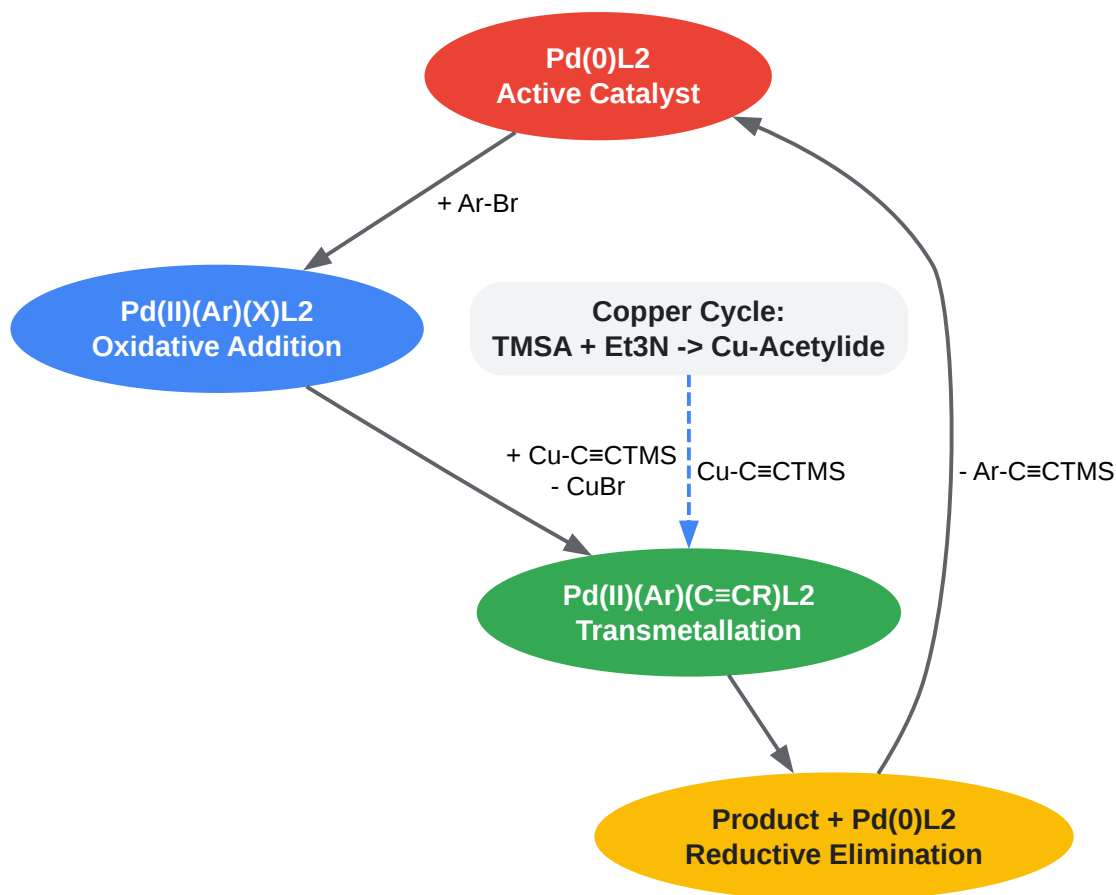
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Three-step synthesis of **methyl 5-ethynyl-2-methoxybenzoate**.

Mechanistic Insights & Causality (E-E-A-T)

The core of this synthesis is the Sonogashira coupling, which merges a Pd(0)/Pd(II) catalytic cycle with a Cu(I) cycle[3]. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling.

- **Catalyst Selection** [$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$]: This Pd(II) precatalyst is highly air-stable compared to Pd(0) complexes like $\text{Pd}(\text{PPh}_3)_4$. In situ, it is reduced to the active 14-electron Pd(0) species by the alkyne or the amine base.
- **Role of Copper (CuI)**: Aryl bromides possess a higher bond dissociation energy than aryl iodides, making the oxidative addition and subsequent transmetalation steps sluggish at room temperature[4]. CuI reacts with the terminal alkyne to form a highly nucleophilic copper-acetylide intermediate, which rapidly transfers the alkyne to the Pd(II) center[5].
- **Anaerobic Imperative**: The presence of trace oxygen triggers the Glaser homocoupling of TMSA (forming a 1,4-disilylbuta-1,3-diyne), which consumes the alkyne and creates a non-polar byproduct that complicates chromatographic purification.



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Palladium/Copper co-catalyzed Sonogashira cross-coupling cycle.

Quantitative Data: Sonogashira Optimization

To validate the chosen protocol, the following table summarizes the optimization landscape for the coupling of methyl 5-bromo-2-methoxybenzoate with TMSA. The data demonstrates that while copper-free conditions are possible with specialized ligands^[6], the standard Pd/Cu system remains the most reliable and cost-effective for aryl bromides.

Entry	Palladium Catalyst (mol%)	Co-Catalyst (mol%)	Solvent / Base	Temp (°C)	Time (h)	Yield (%)	Observation / Causality
1	Pd(PPh ₃) ₂ Cl ₂ (5%)	CuI (10%)	Et ₃ N (neat)	60	12	89%	Optimal. CuI efficiently drives transmetalation.
2	Pd(OAc) ₂ (5%)	CuI (10%)	THF / Et ₃ N	65	16	74%	Lower yield; Pd(OAc) ₂ reduction to Pd(0) is slower here.
3	Pd(PPh ₃) ₄ (5%)	None	DMF / Et ₃ N	80	24	41%	Cu-free conditions struggle with aryl bromides [4].
4	Pd(PPh ₃) ₂ Cl ₂ (5%)	CuI (10%)	Et ₃ N (neat)	25	24	15%	Room temp insufficient for aryl bromide activation.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Methyl 5-bromo-2-methoxybenzoate

Causality & Rationale: Fischer esterification is utilized for its atom economy. The sulfuric acid acts as both a catalyst and a dehydrating agent.

- Reaction Setup: In a 250 mL round-bottom flask, suspend 5-bromo-2-methoxybenzoic acid (10.0 g, 43.3 mmol) in anhydrous methanol (100 mL).
- Catalysis: Slowly add concentrated H₂SO₄ (2.0 mL) dropwise while stirring.
- Reflux: Equip the flask with a reflux condenser and heat to 70 °C for 12 hours.
- Validation: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the baseline acid spot to a new UV-active spot at R_f = 0.65.
- Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove 80% of the methanol. Dilute with ethyl acetate (150 mL) and wash carefully with saturated aqueous NaHCO₃ (3 × 50 mL) until CO₂ evolution ceases.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield a colorless oil (10.1 g, 95% yield) which may crystallize upon standing.

Phase 2: Sonogashira Coupling (Air-Sensitive Workflow)

Causality & Rationale: Schlenk techniques are mandatory. Et₃N must be rigorously degassed to prevent Pd-catalyzed oxidation of the alkyne.



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Standard Schlenk-line workflow for air-sensitive Sonogashira coupling.

- Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry N₂ (repeat 3x).
- Catalyst Loading: Add methyl 5-bromo-2-methoxybenzoate (5.0 g, 20.4 mmol), Pd(PPh₃)₂Cl₂ (716 mg, 1.02 mmol, 5 mol%), and CuI (388 mg, 2.04 mmol, 10 mol%).
- Solvent Addition: Add anhydrous, degassed triethylamine (50 mL). The solution will appear yellow/orange.
- Alkyne Addition: Inject trimethylsilylacetylene (TMSA) (3.4 mL, 24.5 mmol, 1.2 equiv) via syringe.
- Reaction: Seal the flask and heat at 60 °C for 12 hours. The mixture will turn dark brown/black, accompanied by the precipitation of Et₃N·HBr salts.
- Workup: Cool to room temperature. Dilute with diethyl ether (100 mL) and filter through a pad of Celite to remove palladium black and amine salts. Concentrate the filtrate.
- Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to afford methyl 2-methoxy-5-((trimethylsilyl)ethynyl)benzoate as a pale yellow oil (4.8 g, 89% yield).

Phase 3: TMS Deprotection

Causality & Rationale: Potassium carbonate in methanol generates trace methoxide, which selectively attacks the silicon atom, cleaving the C-Si bond without hydrolyzing the methyl ester[7].

- Reaction Setup: Dissolve the TMS-protected intermediate (4.5 g, 17.1 mmol) in methanol (50 mL).
- Deprotection: Add anhydrous K₂CO₃ (4.7 g, 34.2 mmol, 2.0 equiv). Stir at room temperature for 2 hours.
- Validation: TLC (Hexanes/EtOAc 9:1) will indicate a slight shift to a lower R_f value (from ~0.6 to ~0.5) and the spot will become strongly active to KMnO₄ stain (indicating a terminal alkyne).

- Workup: Evaporate the methanol. Partition the residue between water (50 mL) and dichloromethane (50 mL). Extract the aqueous layer with DCM (2 × 30 mL).
- Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target molecule, **methyl 5-ethynyl-2-methoxybenzoate**, as a white to off-white solid (3.1 g, 95% yield).

Analytical Characterization

To ensure scientific integrity, the synthesized **methyl 5-ethynyl-2-methoxybenzoate** must be validated against the following expected spectral parameters:

- ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 2.2 Hz, 1H, Ar-H ortho to ester), 7.58 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H para to ester), 6.94 (d, J = 8.6 Hz, 1H, Ar-H ortho to methoxy), 3.91 (s, 3H, -COOCH₃), 3.89 (s, 3H, Ar-OCH₃), 3.02 (s, 1H, C ≡ C-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.8 (C=O), 159.2 (Ar-C-O), 136.4, 134.1, 121.0, 114.2, 112.5, 82.8 (C ≡ C), 76.4 (C ≡ C-H), 56.2 (Ar-OCH₃), 52.1 (-COOCH₃).
- IR (ATR, cm⁻¹): 3285 (terminal alkyne C-H stretch), 2110 (C ≡ C stretch), 1725 (ester C=O stretch).

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